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Compound of Interest

Compound Name: BMS-188494

Cat. No.: B606218 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-188494 is the prodrug of BMS-187745, a potent inhibitor of squalene synthase, a critical

enzyme in the cholesterol biosynthesis pathway. Developed by Bristol-Myers Squibb, this

compound represents a therapeutic strategy for hypercholesterolemia by targeting a key step

in cholesterol production. This technical guide provides a comprehensive review of the

literature on BMS-188494 and its active form, BMS-187745, focusing on its history, mechanism

of action, and preclinical and clinical findings.

History and Discovery
BMS-188494 emerged from the broader research and development efforts in the late 20th

century to find alternatives to HMG-CoA reductase inhibitors (statins) for managing

hypercholesterolemia. The rationale was to target a more downstream and committed step in

the cholesterol biosynthesis pathway, potentially avoiding some of the side effects associated

with statins. Bristol-Myers Squibb was a key player in the exploration of squalene synthase

inhibitors. The development of BMS-188494 as a prodrug was a strategic approach to improve

the oral bioavailability of the active compound, BMS-187745.
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BMS-188494 is readily converted in the body to its active form, BMS-187745. This active

metabolite inhibits the enzyme squalene synthase. Squalene synthase catalyzes the first

committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl

pyrophosphate (FPP) to form squalene.[1] By blocking this step, BMS-187745 effectively

reduces the de novo synthesis of cholesterol.[1]

A significant consequence of squalene synthase inhibition is the accumulation of FPP. This

accumulation leads to an increased formation and urinary excretion of FPP metabolites, such

as dioic acids.[2][3] The measurement of these metabolites has been used as a

pharmacodynamic marker of squalene synthase inhibition in clinical studies.[2]
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Caption: Inhibition of Squalene Synthase by BMS-187745 in the Cholesterol Biosynthesis

Pathway.

Preclinical and Clinical Data
Pharmacokinetics in Healthy Volunteers
A double-blind, placebo-controlled, ascending multiple-dose study was conducted in 45 healthy

male volunteers to evaluate the pharmacokinetics and pharmacodynamics of BMS-187745

administered as its prodrug, BMS-188494.[2] Participants received daily oral doses of 10 mg

for two weeks, or 25, 50, 100, or 200 mg for four weeks.[2]
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Parameter Value Reference

Bioavailability (F) Similar across all dose levels [2]

Absorption Rate Constant (ka)

Similar across all dose groups

(except for a slightly higher

value in the 50 mg group)

[2]

Pharmacodynamics in Healthy Volunteers
The pharmacodynamic effect was assessed by measuring the change in the urinary excretion

rate of a farnesyl pyrophosphate metabolite (dioic acid).[2] An indirect pharmacodynamic

response model was used to describe the effect.[2]

Parameter Value Unit Reference

Threshold

Concentration (CT)
3.9 µg/mL [2]

Elimination Rate

Constant (kout)
0.47 hr⁻¹ [2]

In vivo IC50 4.1 µg/mL [2]

Maximum Inhibitory

Effect (Imax)
1.0 - [2]

Note: The IC50 value presented here is from an in vivo pharmacodynamic model and

represents the concentration of BMS-187745 in plasma that produces 50% of the maximum

inhibition of the pharmacodynamic marker.

In Vitro Myotoxicity Studies
An in vitro study was conducted to compare the myotoxic potential of squalene synthase

inhibitors (BMS-187745 and BMS-188494) with HMG-CoA reductase inhibitors.[1] The study

used neonatal rat skeletal muscle cultures.[1]
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Endpoint

Squalene Synthase
Inhibitors (BMS-
187745/BMS-
188494)

HMG-CoA
Reductase
Inhibitors

Reference

Myotoxicity

Minimal and

irreversible

cytotoxicity only at

near-maximum

soluble concentrations

Reversible inhibition

of protein synthesis

and loss of myotubes

[1]

Effect on Cholesterol

Synthesis
Inhibition Inhibition [1]

These results suggest that the myotoxicity associated with HMG-CoA reductase inhibitors is

likely due to the depletion of metabolites other than squalene, and that inhibiting cholesterol

synthesis at the level of squalene synthase does not induce the same myotoxic effects in vitro.

[1]

Experimental Protocols
Clinical Trial in Healthy Volunteers: Pharmacokinetic and
Pharmacodynamic Assessment

Study Design: A double-blind, placebo-controlled, parallel-group, ascending, multiple-dose

study in 45 healthy male volunteers.[2]

Dosing: Daily oral doses of BMS-188494 at 10 mg for 2 weeks, or 25, 50, 100, or 200 mg for

4 weeks.[2]

Pharmacokinetic Analysis: Plasma concentrations of BMS-187745 were measured over time.

The absorption rate constant (ka) and bioavailability (F) were estimated by fitting the

concentration-time data to a biexponential function with a first-order absorption rate.[2]

Pharmacodynamic Analysis: The urinary excretion rate of a farnesyl pyrophosphate

metabolite (dioic acid) was measured as a pharmacodynamic marker.[2] An indirect
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pharmacodynamic response model with a threshold concentration was used to analyze the

data.[2]
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Caption: Workflow for the Clinical Pharmacokinetic and Pharmacodynamic Study of BMS-
188494.

In Vitro Myotoxicity Assay
Cell Culture: Neonatal rat skeletal muscle cultures were used.[1]

Treatment: Cells were exposed to BMS-187745 and its prodrug BMS-188494.[1]

Endpoints:

Protein Synthesis: Measured by the incorporation of [³H]leucine.[1]
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Membrane Integrity: Assessed by measuring intra- and extracellular lactate

dehydrogenase (LDH) activity.[1]

Cholesterol Biosynthesis: Determined by the incorporation of [¹⁴C]acetate.[1]

Morphology: Cellular morphology was visually assessed.[1]
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Treatment with BMS-187745/188494

Protein Synthesis Assay ([3H]leucine) LDH Assay (Membrane Integrity) Cholesterol Synthesis Assay ([14C]acetate)
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Caption: Experimental Workflow for the In Vitro Myotoxicity Assessment of BMS-188494.

Conclusion
BMS-188494, as a prodrug of the squalene synthase inhibitor BMS-187745, represents a

targeted approach to lowering cholesterol by inhibiting a key, committed step in its

biosynthesis. Clinical data in healthy volunteers have demonstrated its pharmacokinetic and

pharmacodynamic profile, establishing proof of mechanism. Furthermore, preclinical in vitro

studies suggest a favorable myotoxicity profile compared to HMG-CoA reductase inhibitors.

While the development of many squalene synthase inhibitors was discontinued for various

reasons, the study of compounds like BMS-188494 has provided valuable insights into the

biology of cholesterol metabolism and the potential for alternative therapeutic strategies for
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hypercholesterolemia. Further research in this area could build upon these foundational studies

to develop novel and safer lipid-lowering agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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